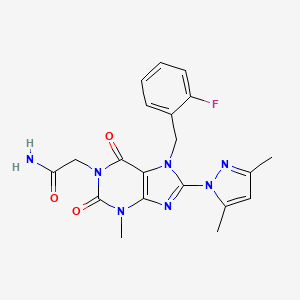

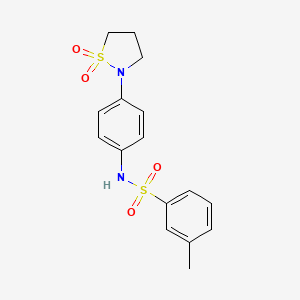

![molecular formula C23H23NO B2554434 1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone CAS No. 477319-07-6](/img/structure/B2554434.png)

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone (1,1'-BBDAP) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a derivative of 1,1'-biphenyl, a component of some polyaromatic hydrocarbons (PAHs), and has been studied for its potential use in drug synthesis and as an antioxidant. This compound has been shown to have a number of biochemical and physiological effects, and its synthesis method and mechanism of action are of particular interest.

Aplicaciones Científicas De Investigación

Synthesis and Antimalarial Activity

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone has been involved in the synthesis of antimalarial compounds. Specifically, a series of related compounds were prepared and demonstrated significant antimalarial potency against Plasmodium berghei in mice. These compounds showed excellent activity against resistant strains of the parasite and possessed pharmacokinetic properties that could potentially allow protection against infection for extended periods, even when administered orally. This has led to suggestions for clinical trials of members of this class in humans (Werbel et al., 1986).

Inhibition of Microsomal Monooxygenase Activity

The compound has also been involved in studies related to the inhibition of microsomal monooxygenase activity. In one study, the administration of a derivative of 1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone to rats and mice inhibited the induction of cytochrome P-450 and other enzymes related to the metabolism of certain drugs and toxins. This inhibition was dose-dependent and indicates a potential regulatory role of the compound in the biotransformation of substances in the liver (Raunio & Pelkonen, 1979).

Influencing Food Efficiency

Moreover, derivatives of the compound have been studied for their effects on food efficiency in rats. For instance, one study found that a derivative significantly lowered food efficiency in rats, which was attributed to the compound's influence on carbohydrate metabolism. This suggests potential applications in the study of metabolic disorders or the development of treatments for conditions related to nutrient absorption and metabolism (Ho & Aranda, 1979).

Anti-Inflammatory and Analgesic Properties

Additionally, certain derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives demonstrated significant activity in this regard without inducing gastric lesions, which is a common side effect of many anti-inflammatory drugs. This points to the potential of these derivatives in developing new non-ulcerogenic anti-inflammatory and analgesic medications (Berk et al., 2009).

Radioactive Tracing in Clinical Trials

Furthermore, derivatives of the compound have been used in radioactive tracing to study inflammation in human clinical populations. For instance, a study evaluated the safety, dosimetry, and characteristics of a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), which is of clinical interest in conditions like multiple sclerosis. The results supported the safety of the radiotracer for human clinical evaluations, indicating the compound's potential in biomedical imaging and diagnostics (Brier et al., 2022).

Safety And Hazards

Propiedades

IUPAC Name |

3-(3,4-dimethylanilino)-1-(4-phenylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO/c1-17-8-13-22(16-18(17)2)24-15-14-23(25)21-11-9-20(10-12-21)19-6-4-3-5-7-19/h3-13,16,24H,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHDOPKAQWENOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1,1'-Biphenyl]-4-yl-3-(3,4-dimethylanilino)-1-propanone | |

CAS RN |

477319-07-6 |

Source

|

| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

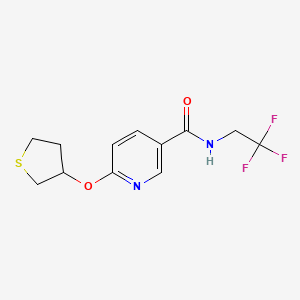

![6-[5-(3-Methoxy-1-methylpyrazole-4-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2554354.png)

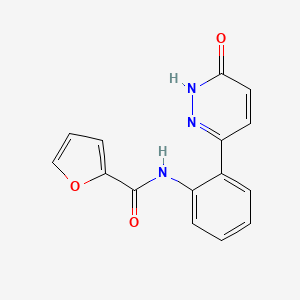

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-ethyl-6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2554356.png)

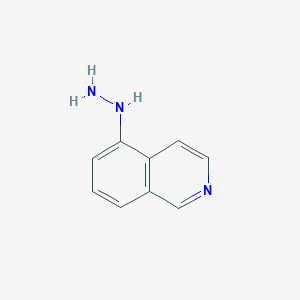

![2-Chloro-N-[(7-methoxy-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2554362.png)

![N-[4-(difluoromethoxy)phenyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide](/img/structure/B2554364.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-2-methylphenyl)amino)formamide](/img/structure/B2554366.png)

![2-[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2554369.png)

![4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2554372.png)